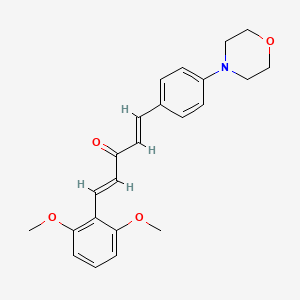
Oxypurinol-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxypurinol-13C,15N2 is a labeled form of oxypurinol, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. Oxypurinol itself is the major active metabolite of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout and hyperuricemia . The isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and drug development.
Preparation Methods
The synthesis of Oxypurinol-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the oxypurinol molecule. The synthetic route typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful incorporation of the isotopes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Oxypurinol-13C,15N2, like its unlabeled counterpart, undergoes various chemical reactions, including:
Oxidation: Oxypurinol can be oxidized under certain conditions, although it is primarily known for its inhibitory effect on the oxidation of hypoxanthine and xanthine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxypurinol-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Helps in studying the biological effects of xanthine oxidase inhibition and the role of uric acid in various physiological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of oxypurinol and its derivatives.
Industry: Employed in the development of new drugs and therapeutic agents targeting xanthine oxidase .
Mechanism of Action
Oxypurinol-13C,15N2 exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to reduced levels of uric acid in the blood and urine . The elevated concentrations of oxypurines and their incorporation into DNA and RNA further contribute to the reduction of serum uric acid concentrations. The molecular targets and pathways involved include xanthine oxidase and the metabolic pathways of purine degradation .
Comparison with Similar Compounds
Oxypurinol-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Allopurinol: The parent compound of oxypurinol, used as a xanthine oxidase inhibitor.
Febuxostat: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure but similar mechanism of action.
The uniqueness of this compound lies in its application in research due to the isotopic labels, which allow for detailed metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
1,7-dihydro(1,2-15N2)pyrazolo[3,4-d](213C)pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i5+1,6+1,9+1 |
InChI Key |
HXNFUBHNUDHIGC-JGUIDQNPSA-N |
Isomeric SMILES |
C1=[15N][15NH]C2=C1C(=O)N[13C](=O)N2 |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




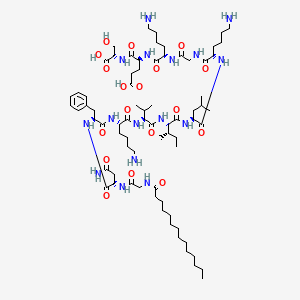
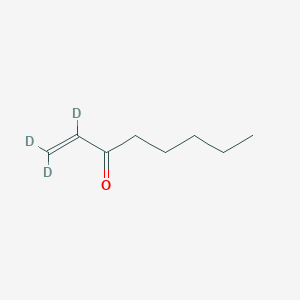
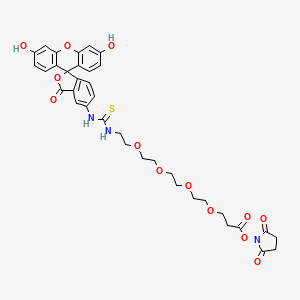
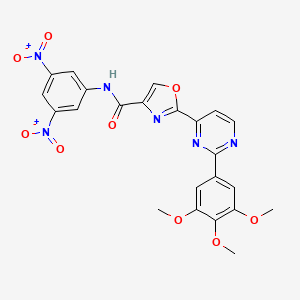
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
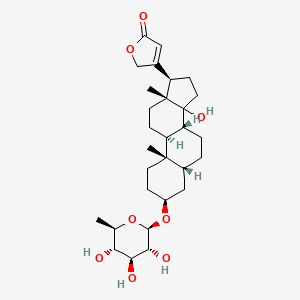
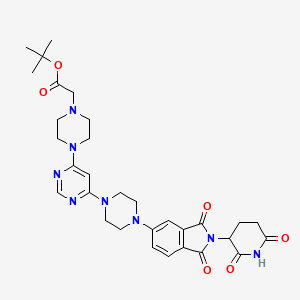
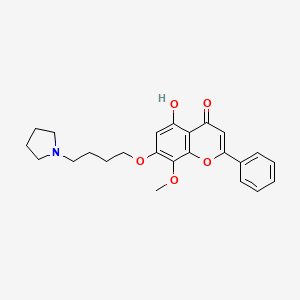
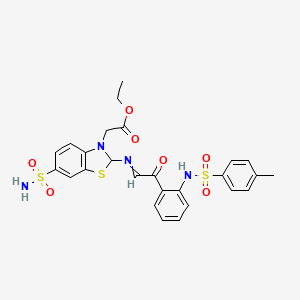
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
